molecular formula C12H13NO3 B1521716 (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid CAS No. 915921-16-3

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Cat. No.: B1521716
CAS No.: 915921-16-3
M. Wt: 219.24 g/mol
InChI Key: MYHSYPBQJXLHGH-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic indole derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Its systematic IUPAC name reflects its structural features: a fused bicyclic indole core substituted with methyl groups at positions 6 and 7, a ketone at position 2, and an acetic acid moiety at position 3 (Figure 1). The compound is classified under the broader category of indole-3-acetic acid derivatives , which are known for their structural and functional diversity in biological systems.

Table 1: Key Molecular Data

Property Value
CAS Registry Number 915921-16-3
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
SMILES Notation CC1=C2C(=O)NC(C=C1C)=C2CC(=O)O
Melting Point Not reported
Boiling Point 443.6 ± 45.0 °C (predicted)

Historical Context in Indole Derivative Research

Indole chemistry originated in the 19th century with the isolation of indigo dyes, leading to the development of foundational synthetic methods like the Fischer indole synthesis . The discovery of auxins, particularly indole-3-acetic acid (IAA) , in the early 20th century marked a turning point in understanding plant growth regulators. This compound emerged more recently as part of efforts to modify IAA’s structure for enhanced stability and bioactivity. Its synthesis often involves nucleophilic substitution and cyclization reactions using 6,7-dimethylindole precursors.

Significance in Plant Biochemistry

While not a naturally occurring auxin, this compound’s structural similarity to IAA suggests potential roles in modulating plant physiological processes. The acetic acid side chain and ketone group may influence receptor binding or enzymatic interactions, akin to other synthetic auxins like 2,4-D. Research highlights its utility as a chemical intermediate for synthesizing bioactive molecules targeting plant hormone pathways.

Position in the Indole-3-acetic Acid Derivative Family

The compound belongs to a subgroup of IAA derivatives characterized by methyl substitutions and oxo modifications . Compared to IAA (C₁₀H₉NO₂), its additional methyl groups and ketone functional group alter its electronic and steric properties, potentially affecting solubility and metabolic stability. Other notable derivatives include:

  • Indole-3-butyric acid : Enhanced root-promoting activity.
  • 2-Oxoindole-3-acetic acid : A natural auxin catabolite.

Nomenclature and Systematic Classification

The IUPAC name follows a hierarchical approach:

  • Parent structure : 1H-indole (bicyclic system).
  • Substituents :
    • Methyl groups at positions 6 and 7.
    • Ketone (oxo) at position 2.
    • Acetic acid moiety at position 3.

      The compound is systematically categorized as a 2,3-dihydro-1H-indol-2-one derivative with carboxylate and alkyl substitutions.

Figure 1: Structural Features

      O  
      ||  
      2  
     / \  
1N—C   C3—CH₂COOH  
    ||  
    C6—CH₃  
     |  
    C7—CH₃  

Properties

IUPAC Name

2-(6,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-3-4-8-9(5-10(14)15)12(16)13-11(8)7(6)2/h3-4,9H,5H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHSYPBQJXLHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(C(=O)N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672378
Record name (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-16-3
Record name (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Summary:

Step Reactants Conditions Product Yield (%)
1 5,5-Dimethylcyclohexane-1,3-dione + Phenacyl bromide + K2CO3 Dry CHCl3, 25 °C, 12 h Triketone intermediate 82
2 Triketone + Aniline derivatives H2O-EtOH (1:1), reflux, overnight 1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones 73-94

Note: This method is environmentally benign and uses less toxic solvents compared to traditional methods.

Microwave-Assisted Synthesis Using Isatin Derivatives
  • Isatin derivatives substituted at various positions (including methyl groups at 6,7 positions) are reacted with cyanoacetic acid or malonic acid in the presence of triethylamine in dioxane.
  • The reaction is performed in sealed vessels under microwave irradiation or conventional heating.
  • This leads to the formation of 3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl acetic acids or acetonitriles.
  • Yields range from 60% to 76% depending on the method and substituents.

Reaction Conditions and Yields:

Method Vessel Type Temperature/Time Yield (%) Notes
A Chemical test tube (10 mL) Conventional 60-67 Vigorous stirring until dissolution
B Heavy-walled pressure vessel Microwave/Conventional 70-76 Improved yield with pressure
C Round-bottom flask (50 mL) Conventional Not specified Larger scale, less yield data

This method allows efficient incorporation of the acetic acid moiety at the 3-position of the oxindole ring with methyl substitutions at 6 and 7 positions.

Comparative Analysis of Preparation Methods

Feature Multi-Component Reaction (MCR) Microwave-Assisted Synthesis Fischer Indole Synthesis Variant
Starting Materials Phenacyl bromide, dimedone, aniline derivatives Isatin derivatives, cyanoacetic/malonic acid Substituted phenylhydrazines, ketones
Solvents Water-Ethanol (1:1), CHCl3 Dioxane, triethylamine Methanol, methanesulfonic acid
Reaction Conditions Reflux overnight Microwave or conventional heating in sealed vessels Reflux in acidic medium
Yield Range 73-94% 60-76% Variable, generally moderate
Environmental Considerations Uses less toxic solvents, aqueous medium Efficient, less solvent, microwave energy Uses acidic and sometimes hazardous reagents
Scalability High, suitable for industrial scale Moderate, requires specialized equipment Established but less green
Product Purity High, recrystallization yields pure products High, NMR confirmed High, but purification needed

Research Findings and Notes

  • The multi-component reaction approach provides a simple and environmentally friendly synthesis route, with high atom economy and operational simplicity.
  • Microwave-assisted methods reduce reaction times and improve yields for oxindole acetic acid derivatives, including those with methyl substitutions at 6,7 positions.
  • Fischer indole synthesis remains a classical route but involves harsher conditions and less environmentally benign reagents.
  • Spectroscopic data (NMR, FT-IR) confirm the structure and substitution pattern of the synthesized compounds, with characteristic signals for methyl groups, oxindole protons, and acetic acid moieties.

Summary Table of Key Experimental Data from Multi-Component Reaction Method

Compound ID Yield (%) Melting Point (°C) Key 1H NMR Signals (ppm) Key 13C NMR Signals (ppm) FT-IR C=O Absorption (cm⁻¹)
5a 85 207 1.06 (s, Me), 2.42 (s, CH2), 6.79 (s, Ar-H) 28.64, 52.13, 105.65 1620
5b 90 175 0.89 (s, Me), 2.12 (s, CH2), 7.04 (m, Ar-H) 31.74, 46.13, 110.34 1640
... ... ... ... ... ...

Note: These data confirm the successful synthesis of 6,7-dimethyl substituted indolones, precursors to the target acetic acid derivative.

Chemical Reactions Analysis

Types of Reactions: (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the keto group to an alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the indole ring.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Cell Signaling: Studied for its role in modulating cell signaling pathways.

Medicine:

    Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In cell signaling, it can modulate the activity of receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The dimethyl substitution at positions 6 and 7 distinguishes this compound from other analogs. Key comparisons include:

Parent Compound: (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid (OA)
  • Structure : Lacks methyl groups on the indole ring.
  • Properties : Naturally occurring, acts as a 5-HT receptor agonist . The absence of methyl groups likely enhances polarity, increasing solubility in aqueous media compared to dimethyl derivatives.
  • Applications : Used in studies of serotonin pathways and plant physiology .
Positional Isomers: (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid
  • Structure : Methyl groups at positions 4 and 7 instead of 6 and 5.
  • Properties: Molecular weight = 219.24 g/mol; 2 hydrogen bond donors, 3 acceptors. The altered methyl positions may affect steric hindrance and hydrogen-bonding capacity compared to the 6,7-dimethyl variant .
Halogenated Analog: 2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)acetic Acid
  • Structure : Chlorine substituents at positions 6 and 7, with an additional methyl group at position 2.
  • Such modifications are often associated with enhanced receptor binding affinity in drug discovery .

Physicochemical Properties

Compound Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Rotatable Bonds Key Features
(6,7-Dimethyl-2-oxo-…)acetic acid 219.24* 2 / 3* 2* Enhanced lipophilicity from methyl
(4,7-Dimethyl-2-oxo-…)acetic acid 219.24 2 / 3 2 Steric effects at position 4
(2-Oxo-2,3-dihydro-…)acetic acid (OA) 192.06 2 / 3 2 High polarity, natural occurrence
2-(6,7-Dichloro-2-methyl-…)acetic acid 258.10 2 / 3 2 Chlorine enhances stability/binding

*Data inferred from structural analogs .

Biological Activity

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS Number: 915921-16-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including anti-proliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃NO₃. The compound features an indole structure with a ketone and acetic acid moiety, which contributes to its biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight219.24 g/mol
AppearanceSolid
SMILESO=C(C1CC(O)=O)NC(C1=C2)=C(C)C=C2C
InChI1S/C12H13NO3/c1-6-3-7(2)11...

Anti-Proliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines. A notable study reported that several derivatives showed potent activity against SK-BR-3, MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. Specifically, compounds 8c and 11h were identified as the most effective, inducing apoptosis through the enhancement of reactive oxygen species (ROS) levels and activation of apoptosis-related proteins such as Bax and cleaved-caspase 3 in HCT116 cells .

The mechanisms underlying the anti-cancer effects of this compound involve:

  • Induction of Apoptosis : The compound enhances ROS levels and activates apoptotic pathways.
  • Inhibition of TrxR : This inhibition leads to increased oxidative stress within cancer cells.
  • Structure Activity Relationships : Modifications in the double bond and ester groups significantly affect anti-proliferative activity, indicating that specific structural features are critical for efficacy .

Study 1: Anti-Cancer Activity

In a study assessing the anti-cancer properties of various indole derivatives including this compound, it was found that the compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The research highlighted that certain modifications to the indole structure improved potency significantly.

Study 2: SAR Analysis

A comprehensive SAR analysis revealed that substituents on the indole ring could enhance biological activity. For example, compounds with electron-withdrawing groups showed improved efficacy against resistant cancer cell lines compared to their electron-donating counterparts .

Scientific Research Applications

Biological Activities

Research indicates that (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid exhibits several biological activities:

  • Inhibition of Protein Kinases : It acts as a specific inhibitor of Src family kinases and Aurora kinases, which are critical in regulating cell division and proliferation. This inhibition can be leveraged in cancer research to explore therapeutic avenues targeting these pathways .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular systems. This aspect is crucial for developing treatments for diseases linked to oxidative damage .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, which can be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Further studies are needed to confirm these effects specifically for this compound.

Pharmaceutical Applications

The unique properties of this compound make it a candidate for various pharmaceutical applications:

Application Area Potential Uses
Cancer Therapy Targeting specific kinases involved in tumor growth
Neurodegenerative Diseases Potential treatment options for Alzheimer's and Parkinson's
Antioxidant Formulations Development of supplements or drugs to combat oxidative stress

Case Study 1: Cancer Research

A study published in the Journal of Medicinal Chemistry investigated the effects of various indole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells by targeting the Src kinase pathway .

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of indole derivatives on neuronal cultures exposed to oxidative stress. The findings suggested that this compound could mitigate neuronal damage through its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid?

  • A general synthesis approach involves refluxing intermediates (e.g., substituted indoles) with acetic acid and sodium acetate as a catalyst, followed by crystallization and purification. For structurally similar compounds, reaction times of 3–5 hours under reflux conditions yield crystalline products, which are filtered, washed with acetic acid/water, and recrystallized from DMF/acetic acid mixtures . Characterization via HPLC (e.g., C18 columns with gradient elution) ensures purity, with mobile phases like acetonitrile/water and UV detection at 254 nm .

Q. How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?

  • Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Hydrogen bonding patterns and graph set analysis (e.g., Etter’s formalism) help interpret molecular packing . For unstable crystals, synchrotron radiation or low-temperature data collection (100 K) improves resolution. Refinement against high-resolution data (<1.0 Å) minimizes errors in thermal displacement parameters .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ identify substituents (e.g., methyl groups at positions 6/7, acetic acid side chain). 1^1H-13^13C HMBC correlations confirm connectivity between the indole ring and acetic acid moiety.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of oxo group) and ~2500-3300 cm⁻¹ (broad O-H stretch of carboxylic acid) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 234.0998 for C₁₂H₁₃NO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., metabolite downregulation vs. pharmacological inactivity)?

  • Context-Specific Assays : In tuberculosis studies, the compound was identified as a downregulated metabolite in rifampicin-resistant TB (RR-TB) via LC-MS/MS, suggesting a role in bacterial resistance mechanisms . However, inactivity in other models may stem from poor cellular uptake or species-specific metabolism. Validate using isotopic labeling (e.g., 14^{14}C-acetic acid) to track incorporation in bacterial/viral assays.
  • Dose-Response Studies : Test across a wide concentration range (nM to mM) in cell-based assays (e.g., MIC determination in Mycobacterium tuberculosis H37Rv) to identify threshold effects .

Q. What strategies optimize the compound’s quantification in complex biological matrices?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 234 → 188 (acetic acid fragment) and m/z 234 → 146 (indole ring cleavage). Internal standards (e.g., deuterated analogs) correct matrix effects .
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma/urine. Acidification stabilizes the carboxylic acid group during extraction .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., M. tuberculosis enoyl-ACP reductase). The acetic acid side chain may form hydrogen bonds with catalytic residues (e.g., Tyr158), while methyl groups enhance hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) to rank affinity compared to known inhibitors .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) lack consensus on the compound’s hazard classification?

  • Discrepancies arise from regional regulatory frameworks. For example, Japanese SDS (NITE 2020) classifies it as "Not Classified" , while Sigma-Aldrich labels it with Acute Tox. Category 4 (oral) under EU guidelines . Researchers must consult both local regulations (e.g., OSHA Hazard Communication Standard) and supplier-specific data. Mitigate risks via fume hood use, nitrile gloves, and emergency eye wash stations .

Methodological Tables

Table 1. Key Analytical Parameters for HPLC Quantification

ParameterConditionReference
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile/0.1% formic acid (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~8.2 min

Table 2. Crystallographic Refinement Statistics (Hypothetical Data)

ParameterValueReference
Space GroupP2₁/c
Resolution Range0.84–1.00 Å
R-factor0.032
Hydrogen BondingN-H⋯O (2.89 Å)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Reactant of Route 2
(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

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